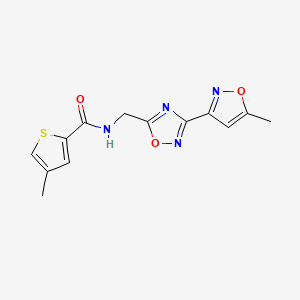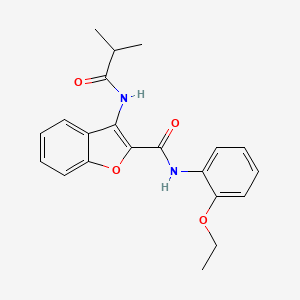
1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The closest compound I found is "1-(3,4-dichloro-benzyl)-1H-[1,2,4]triazol-3-ylamine" . It’s a unique chemical provided to early discovery researchers . Its empirical formula is C9H8Cl2N4 and its molecular weight is 243.09 .
Molecular Structure Analysis
The SMILES string for “1-(3,4-dichloro-benzyl)-1H-[1,2,4]triazol-3-ylamine” is Nc1ncn(Cc2ccc(Cl)c(Cl)c2)n1 . This provides a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
For “3,4-Dichlorobenzyl chloride”, its form is liquid, refractive index is 1.577, boiling point is 122-124 °C/14 mmHg, and density is 1.411 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Transformation of Pyrrolecarbaldehydes
Chemical Synthesis of Polysaccharides : A study on the synthesis of new D,L-polysaccharides from derivatives like 3,4-dihydro-2H-pyran-2-carbaldehyde shows the creation of polymers with specific hydroxyl groups in their repeating units. These synthesized polysaccharides are notable for their solubility in water and potential applications in biomedical fields (Okada, Sumitomo, & Hishida, 1983).
Base-Catalyzed Reactions for Organic Synthesis : Research on the base-catalyzed reaction of 1-vinyl-4,5-dihydro-1H-benzo[g]indole-2-carbaldehyde with phenylacetylene highlights the synthetic potential of pyrrolecarbaldehydes in creating complex organic molecules, indicating their importance in fine organic synthesis and the development of new pharmaceuticals and materials (Schmidt et al., 2012).
Regioselectivity in Pyrrole Reactions : Another study explores the reactions of polyfunctionalized pyrroles, demonstrating the ability to selectively target different functional groups in complex molecules for modifications, which is crucial for synthesizing specific compounds for various applications, including medicinal chemistry (Zaytsev et al., 2005).
Applications in Catalysis and Material Science
Catalytic Applications : Research on palladacycles derived from bi- and tridentate ligands with an indole core, including structures related to pyrrolecarbaldehydes, reveals their efficiency as catalysts for the Suzuki–Miyaura coupling and allylation of aldehydes. Such catalysts are significant for pharmaceutical synthesis and the production of fine chemicals, highlighting the broader application of pyrrole derivatives in catalysis (Singh et al., 2017).
Single Molecule Magnets : A unique application of pyrrolecarbaldehyde derivatives is found in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters. These compounds exhibit single-molecule magnetic behavior, indicating potential for data storage and quantum computing applications. The use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in this context demonstrates the versatility of pyrrolecarbaldehydes in material science (Giannopoulos et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(15)8-16/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLQSORICMVTDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2667427.png)




![1,3-dimethyl-5-(2-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2667435.png)
![9-Methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2667437.png)



![2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2667446.png)

![2-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2667449.png)